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Compound of Interest

Compound Name: Z-D-Thr-OH

Cat. No.: B554475 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for N-α-

Benzyloxycarbonyl-D-threonine (Z-D-Thr-OH) and its enantiomer, N-α-Benzyloxycarbonyl-L-

threonine (Z-L-Thr-OH). The validation of chiral compounds such as Z-D-Thr-OH is crucial in

pharmaceutical development to ensure stereochemical purity and biological activity. This

document summarizes key spectroscopic data and outlines the experimental protocols for

acquiring this information.

Spectroscopic Data Comparison
Enantiomers, such as Z-D-Thr-OH and Z-L-Thr-OH, exhibit identical physical and chemical

properties in an achiral environment. Consequently, their spectroscopic data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

expected to be identical. The primary distinguishing characteristic between enantiomers is their

interaction with plane-polarized light, which is measured by optical rotation.

Table 1: Comparison of Spectroscopic Data for Z-D-Thr-OH and Z-L-Thr-OH
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Spectroscopic Technique
Characteristic Data for Z-L-
Thr-OH (SDBS-19389)

Expected Data for Z-D-Thr-
OH

¹H NMR (90 MHz, CDCl₃)

Chemical Shift (δ, ppm): 1.28

(d, 3H), 4.2-4.5 (m, 2H), 5.1 (s,

2H), 5.8 (d, 1H), 7.3 (s, 5H),

8.0 (br s, 1H)

Identical to Z-L-Thr-OH

¹³C NMR (22.5 MHz, CDCl₃)

Chemical Shift (δ, ppm): 19.5,

59.8, 67.0, 68.2, 127.9, 128.0,

128.4, 136.2, 156.8, 173.8

Identical to Z-L-Thr-OH

IR Spectroscopy (KBr Pellet)

Major Absorption Peaks

(cm⁻¹): 3420, 3300-2500,

2980, 1710, 1530, 1450, 1250,

1070, 690

Identical to Z-L-Thr-OH

Mass Spectrometry (EI-MS)

Molecular Ion (M⁺): m/z 253.

Fragments: 108, 91 (base

peak), 79, 77

Identical to Z-L-Thr-OH

Optical Rotation [α]ᴅ²⁰ = -5.5° (c=2, Acetic Acid)
[α]ᴅ²⁰ = +5.5° (c=2, Acetic

Acid) (expected)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the analyte (Z-D-Thr-OH or Z-L-Thr-OH) in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2][3]

Ensure the sample is fully dissolved to form a homogeneous solution.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).
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¹H and ¹³C NMR Acquisition:

The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 90

MHz for proton and 22.5 MHz for carbon-13, as per the reference data).

For ¹H NMR, typical acquisition parameters include a sufficient number of scans to achieve a

good signal-to-noise ratio, with a relaxation delay between pulses.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to

single peaks for each unique carbon atom. A larger number of scans is generally required

due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the resulting fine powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

Obtain a background spectrum of the empty sample compartment.[4]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is

presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation and Introduction (Electrospray Ionization - ESI):

Prepare a dilute solution of the analyte in a suitable volatile solvent, such as methanol or

acetonitrile/water with a small amount of formic acid to promote protonation.
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Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion using a syringe pump at a constant flow rate.

Mass Spectrum Acquisition:

The ESI source generates gas-phase ions from the sample solution.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum. For Z-D-Thr-
OH, the protonated molecule [M+H]⁺ would be expected at m/z 254.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of Z-D-
Thr-OH.
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Caption: Experimental workflow for spectroscopic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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